1-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-[1-(4-Methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-amino-1H-pyrazole and 4-chloro-6-methoxy-2-methylpyrimidine, under basic conditions.
Introduction of the Pyrrolidine Ring: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with pyrrolidine in the presence of a suitable base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated derivatives, amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of reduced analogs with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[1-(4-Methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The methoxyphenyl group enhances its binding affinity to the target proteins, while the pyrrolidine ring improves its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds have an additional triazole ring and are also known for their kinase inhibitory properties.
Uniqueness
1-[1-(4-Methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine is unique due to the presence of the methoxyphenyl group and pyrrolidine ring, which enhance its chemical stability, binding affinity, and pharmacokinetic properties compared to other similar compounds .
Properties
Molecular Formula |
C16H17N5O |
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Molecular Weight |
295.34 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C16H17N5O/c1-22-13-6-4-12(5-7-13)21-16-14(10-19-21)15(17-11-18-16)20-8-2-3-9-20/h4-7,10-11H,2-3,8-9H2,1H3 |
InChI Key |
CWKGRPWXDNUBOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCC4 |
Origin of Product |
United States |
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